molecular formula C12H15NO B13082824 4-[4-(Propan-2-yl)phenyl]azetidin-2-one

4-[4-(Propan-2-yl)phenyl]azetidin-2-one

Cat. No.: B13082824
M. Wt: 189.25 g/mol
InChI Key: VAMSHSDOZADUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Propan-2-yl)phenyl]azetidin-2-one (CAS 1342390-64-0) is a monocyclic β-lactam (2-azetidinone) compound featuring a para-isopropylphenyl substituent . The 2-azetidinone core is a privileged structure in medicinal chemistry, most famously known as the central scaffold of penicillin and cephalosporin antibiotics . Beyond its antibacterial legacy, this versatile four-membered cyclic amide is a valuable building block for developing new chemical entities with diverse biological activities, including cholesterol absorption inhibition, anticancer, and antimicrobial properties . The synthetic approach to such molecules often employs reliable methods like the Staudinger ketene-imine cycloaddition, a foundational [2+2] cycloaddition strategy for constructing the β-lactam ring . Researchers utilize this azetidin-2-one derivative as a key intermediate in organic synthesis and drug discovery programs. Its structure serves as a critical precursor for exploring structure-activity relationships and developing potent inhibitors for various therapeutic targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)azetidin-2-one

InChI

InChI=1S/C12H15NO/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

VAMSHSDOZADUFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)N2

Origin of Product

United States

Synthetic Methodologies for 4 4 Propan 2 Yl Phenyl Azetidin 2 One and Analogues

Established Synthetic Pathways for 2-Azetidinones

The construction of the β-lactam ring can be achieved through various chemical reactions, primarily centered around cycloadditions and intramolecular cyclizations. rsc.orgnih.gov Among these, the Staudinger ketene-imine cycloaddition remains one of the most versatile and widely employed methods. rsc.orgmdpi.com

Discovered by Hermann Staudinger in 1907, this reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam. rsc.orgwikipedia.org It is not a concerted pericyclic reaction but rather a stepwise process. researchgate.netacs.org The reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the central carbon of the ketene. nih.govnih.gov This step generates a zwitterionic intermediate, which then undergoes a conrotatory four-electron electrocyclization to form the stable four-membered β-lactam ring. mdpi.comresearchgate.netnih.gov The versatility of this reaction is enhanced by the use of ketene precursors, such as acyl chlorides or diazo ketones. nih.gov

The general mechanism can be summarized as follows:

Nucleophilic Attack: The imine nitrogen attacks the electrophilic sp-hybridized carbon of the ketene.

Formation of Zwitterionic Intermediate: A dipolar, zwitterionic intermediate is formed.

Ring Closure: The enolate portion of the intermediate performs an intramolecular nucleophilic attack on the iminium moiety, leading to the formation of the azetidinone ring. nih.govorganic-chemistry.org

The generation of the highly reactive ketene intermediate required for the Staudinger reaction can be induced by thermal or photochemical methods. researchgate.net These methods are particularly useful for generating ketenes in situ from stable precursors like α-diazoketones through a Wolff rearrangement. wikipedia.orgorganic-chemistry.org

Thermal Induction: Heating α-diazoketones can induce the Wolff rearrangement, expelling nitrogen gas and forming a ketene. This ketene can then be trapped in the presence of an imine to yield the β-lactam. organic-chemistry.org

Photochemical Induction: Similarly, photoirradiation of α-diazoketones provides an alternative, often milder, method to generate ketenes via the Wolff rearrangement. organic-chemistry.orgresearchgate.net This approach has been utilized in multicomponent reactions where an imine is formed first, followed by photo-induced ketene generation and subsequent cycloaddition. researchgate.net Photochemically induced Staudinger reactions have also been reported to yield trans-substituted β-lactams. nih.gov Visible light has been successfully employed to mediate the Wolff rearrangement, enabling three-component Staudinger reactions by mixing aldehydes, amines, and diazoketones. researchgate.net

The efficiency and practicality of the Staudinger reaction are heavily reliant on the choice of reagents for generating the ketene intermediate.

Reagent/CatalystRole in the Reaction
Acid Chlorides Serve as the most common and versatile precursors for ketenes. mdpi.comnih.gov They react with a tertiary amine base to eliminate hydrogen chloride, forming the ketene in situ. mdpi.comwalshmedicalmedia.com
Triethylamine (B128534) (Et₃N) Acts as a tertiary amine base to dehydrohalogenate acid chlorides, facilitating the formation of the ketene intermediate. derpharmachemica.commdpi.com It can serve both as the base and catalyst in achiral reactions. organic-chemistry.org
α-Diazoketones Function as ketene precursors via the Wolff rearrangement upon thermal or photochemical induction, providing a pathway to ketenes that might be otherwise difficult to access. wikipedia.orgnih.govorganic-chemistry.org
Chiral Nucleophiles Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) can act as highly effective enantioselective catalysts, enabling the asymmetric synthesis of β-lactams. acs.orgnih.gov
Proton Sponge Used stoichiometrically in some catalytic versions to trap the proton generated during the formation of the ketene from an acid chloride and a chiral amine catalyst. organic-chemistry.org

Ketenes are often generated from acyl chlorides by treatment with a tertiary amine like triethylamine and are trapped in situ by imines. mdpi.com This protocol is widely used for synthesizing various monocyclic β-lactams. mdpi.com Alternatively, α-diazoketones undergo a Wolff Rearrangement, induced by heat or light, to produce ketenes for the cycloaddition. organic-chemistry.org

Controlling the stereochemistry of the two newly formed stereocenters at C3 and C4 of the azetidinone ring is a critical aspect of the Staudinger reaction. The final stereochemical outcome—cis or trans—is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization. nih.govorganic-chemistry.org

Diastereoselectivity (cis/trans):

Electronic Effects: The electronic properties of the substituents on both the ketene and the imine significantly influence the rate of ring closure and thus the stereoselectivity. wikipedia.orgorganic-chemistry.org

Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org

Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate, which leads to a preference for the trans-β-lactam. wikipedia.orgorganic-chemistry.org

Imine Geometry: The initial geometry of the imine also plays a role, with (E)-imines generally forming cis products and (Z)-imines forming trans products. wikipedia.org

N-Protecting Group: The choice of the N-protecting group on the imine can control the stereochemical outcome. For instance, N-tosyl imines tend to yield cis-β-lactams, while N-triflyl imines preferentially produce trans isomers. nih.govnih.gov

Enantioselectivity: The synthesis of specific enantiomers of β-lactams is achieved through asymmetric synthesis, which typically employs either chiral auxiliaries or chiral catalysts. nih.gov

Chiral Auxiliaries: Attaching a chiral group to either the ketene or the imine can effectively direct the stereochemical course of the cycloaddition. nih.gov Chiral imines derived from sugars, for example, have been used to synthesize cis-β-lactams with high diastereoselectivity. nih.gov

Chiral Catalysts: A more modern and efficient approach involves the use of a chiral catalyst. Planar-chiral derivatives of 4-(pyrrolidino)pyridine and benzoylquinine have been developed as highly effective enantioselective catalysts for the Staudinger reaction, allowing for the coupling of various ketenes and imines with excellent stereoselection and yield. acs.orgnih.govorganic-chemistry.org

ApproachMethodOutcome
Diastereoselective Use of electron-donating ketene substituents and electron-withdrawing imine substituents. organic-chemistry.orgPredominantly cis-β-lactam
Diastereoselective Use of electron-withdrawing ketene substituents and electron-donating imine substituents. organic-chemistry.orgPredominantly trans-β-lactam
Enantioselective Reaction involving chiral imines or ketenes (chiral auxiliaries). nih.govnih.govOptically active β-lactams
Enantioselective Use of a planar-chiral nucleophilic catalyst (e.g., PPY derivative). acs.orgnih.govHigh enantioselectivity and yield

Beyond intermolecular cycloadditions, intramolecular cyclization presents an alternative and powerful strategy for constructing the 2-azetidinone ring. This approach involves cyclizing a linear precursor that already contains the requisite atoms for the ring system.

One notable example is the synthesis of optically active 2-azetidinones through the intramolecular cyclization of N-(α-methyl)benzyl fumaramide (B1208544) rotaxanes. nih.gov In this method, the stereochemical outcome can be influenced by the chiral group's location within the interlocked molecular architecture. nih.gov Another approach involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which facilitates the formation of functionalized azetidines through an intramolecular cyclization event. rsc.org

While the Staudinger reaction is dominant, other cycloaddition strategies have been developed to access the 2-azetidinone core, offering alternative reactivity and selectivity profiles.

Alkyne-Nitrone Cycloaddition (Kinugasa Reaction): This reaction involves the [3+2] cycloaddition of a terminal alkyne and a nitrone, typically catalyzed by a copper(I) salt. youtube.comresearchgate.netwikipedia.org The process begins with the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine (B1194047) intermediate. youtube.comwikipedia.org This intermediate subsequently rearranges to furnish the β-lactam ring. youtube.com The Kinugasa reaction is a robust method for synthesizing both cis and trans β-lactam derivatives. researchgate.netresearchgate.net

Alkyne-Imine Cycloaddition: A novel approach to β-lactam synthesis involves the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines. researchgate.netorganic-chemistry.org In this process, a Rh(I) catalyst converts the terminal alkyne into a rhodium-ketene intermediate. organic-chemistry.org This metalloketene species, rather than a free ketene, then undergoes a [2+2] cycloaddition with an imine to produce the β-lactam, often with high trans diastereoselectivity. organic-chemistry.orgorganic-chemistry.org This method provides a mild and efficient entry to the Staudinger synthesis without the need for traditional ketene precursors. organic-chemistry.org

Ketene-Imine Cycloaddition (Staudinger Reaction)

Advanced and Green

Modern synthetic chemistry has moved towards the development of methodologies that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry. The synthesis of azetidin-2-ones has benefited significantly from these advancements.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the context of azetidin-2-one (B1220530) synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov The reaction of various Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine is a common route to azetidin-2-ones, and this transformation is particularly amenable to microwave conditions. commonorganicchemistry.com Microwave heating can be applied in open vessels using organic solvents that efficiently absorb microwave energy, such as N,N-Dimethylformamide (DMF), or even under solvent-free conditions, further enhancing the green credentials of the synthesis. commonorganicchemistry.com

Studies have demonstrated that microwave-assisted synthesis of azetidin-2-one derivatives can be accomplished in minutes compared to the hours required for conventional refluxing. derpharmachemica.com For instance, the cyclization of Schiff bases with chloroacetyl chloride can be completed in 3-4 minutes under microwave irradiation, with yields often ranging from 60-80%. researchgate.net

Comparative Synthesis Times and Yields of Azetidin-2-ones

Synthesis Method Reaction Time Yield (%) Reference(s)
Conventional Heating 6-8 hours 65-75 sphinxsai.com
Microwave Irradiation 4-6 minutes 80-92 sphinxsai.com
Sonication 20-30 minutes 81-93 figshare.com
Stirring with Molecular Sieves 110-130 minutes 81-93 figshare.com

Sonication and Stirring Techniques for Enhanced Efficiency

In the quest for greener and more efficient synthetic methods, sonication and novel stirring techniques have been explored for the synthesis of azetidin-2-ones. Sonication, the use of ultrasound to promote chemical reactions, has been shown to be an effective method for the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide analogs. This approach, often carried out in the presence of molecular sieves to remove water, can lead to high yields (81-93%) in significantly shorter reaction times (20-30 minutes) compared to conventional methods.

A simple stirring technique at room temperature, also in the presence of molecular sieves, has been reported as a green alternative. While slower than sonication, with reaction times of 110-130 minutes, it still offers a significant improvement over traditional refluxing methods and provides comparable high yields. These methods avoid the need for high temperatures and, in some cases, inert atmospheres, making them more energy-efficient and safer.

Catalytic Systems for β-Lactam Scaffold Construction (e.g., Fischer-Carbene Complexes, Palladium Catalysis)

The development of catalytic systems for the construction of the β-lactam ring represents a significant advancement in the field. These methods often offer high stereoselectivity and functional group tolerance.

Fischer-Carbene Complexes: The photochemical reaction of Fischer carbene complexes with imines provides a route to β-lactams with good to excellent yields and high diastereoselectivity. figshare.com This method involves the irradiation of the carbene complex, which promotes the formation of a ketene-like intermediate that then reacts with an imine to form the azetidin-2-one ring. figshare.com

More recently, a palladium-catalyzed carbonylative cycloaddition of acylsilanes with imines has been developed, which proceeds via a palladium Fischer-carbene intermediate. nih.gov This catalytic approach overcomes the limitation of requiring stoichiometric amounts of the carbene complex. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to β-lactam formation is no exception. A streamlined method for the asymmetric synthesis of β-aryl β-lactams has been reported via a Pd-catalyzed sequential C(sp³)–H functionalization. nih.gov This enantioselective intramolecular C(sp³)–H amidation reaction can produce β-lactams in high enantiomeric excess. nih.gov Furthermore, palladium catalysis has been employed for the direct β-arylation of lactams using aryl iodides, offering a direct route to functionalized β-lactam cores. researchgate.netmdpi.com A multicomponent approach using palladium catalysis allows for the synthesis of β-lactams from imines, aryl halides, and carbon monoxide. nih.gov

Eco-Friendly Approaches and Solvent-Free Conditions

Many of the advanced methodologies discussed above also fall under the umbrella of eco-friendly or green chemistry. Microwave-assisted synthesis, particularly under solvent-free conditions, significantly reduces the use of volatile organic compounds. commonorganicchemistry.com The reaction of Schiff bases with chloroacetylchloride in the presence of triethylamine can be carried out without a solvent under microwave irradiation, offering a clean and efficient route to azetidinones. commonorganicchemistry.com

Sonication and efficient stirring techniques at room temperature also contribute to greener synthesis by reducing energy consumption compared to conventional heating methods. The use of water as a solvent in microwave-assisted synthesis of azetidines further highlights the potential for developing environmentally benign protocols.

Specific Synthetic Considerations for 4-[4-(Propan-2-yl)phenyl]azetidin-2-one

The most direct and widely applicable method for the synthesis of 4-aryl-azetidin-2-ones, including this compound, is the Staudinger ketene-imine cycloaddition. nih.govresearchgate.net This reaction involves the [2+2] cycloaddition of a ketene with an imine.

For the synthesis of the target compound, the key precursors would be an appropriate ketene or ketene equivalent and the imine derived from 4-(propan-2-yl)benzaldehyde.

Proposed Synthetic Route via Staudinger Cycloaddition:

Imine Formation: The synthesis would commence with the formation of the Schiff base (imine) by the condensation of 4-(propan-2-yl)benzaldehyde with a suitable amine. The choice of the N-substituent on the amine will determine the final N-substituent on the azetidinone ring. For an N-unsubstituted product, a protecting group strategy would be necessary. nih.gov

Ketene Generation and Cycloaddition: The imine would then be reacted with a ketene, typically generated in situ from an acyl chloride and a tertiary amine like triethylamine. For the synthesis of the parent this compound, chloroacetyl chloride is a common precursor for the ketene. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or dioxane at low to ambient temperatures.

The stereochemical outcome of the Staudinger reaction (cis vs. trans isomers) is influenced by several factors, including the nature of the substituents on the imine and ketene, the solvent, and the reaction temperature.

Strategies for Derivatization and Functionalization of Azetidinone Rings

The azetidin-2-one ring is a versatile scaffold that allows for derivatization at several positions, primarily at the N1, C3, and C4 positions, to modulate its biological activity and physicochemical properties.

N1-Functionalization: The nitrogen atom of the β-lactam ring can be readily functionalized. This is often achieved by starting with an N-unsubstituted β-lactam, which can be prepared using a protecting group strategy followed by deprotection. nih.gov The resulting secondary amide can then be alkylated or acylated to introduce a wide variety of substituents.

C3-Functionalization: The C3 position of the azetidin-2-one ring is a common site for modification. Strategies for C3-functionalization include the use of 3-halo-β-lactams as precursors for nucleophilic substitution reactions. derpharmachemica.com Organometallic reagents can be used for the α-alkylation of 3-halo or 3-keto-β-lactams. derpharmachemica.com The C3 position can also be functionalized by generating a C3 carbanion or carbocation equivalent, allowing for the introduction of alkyl, aryl, and alkoxy groups. derpharmachemica.com

C4-Functionalization: The substituent at the C4 position is typically introduced during the initial ring-forming reaction, as in the Staudinger synthesis where the imine component determines the C4-substituent. However, further modifications are possible. For example, 4-acetoxy-β-lactams can serve as versatile intermediates for the introduction of other functional groups at the C4 position.

Biological Activities and Pharmacological Potential of Azetidinone Derivatives, Including 4 4 Propan 2 Yl Phenyl Azetidin 2 One

Broad Spectrum Bioactivity of the Azetidinone Nucleus

The 2-azetidinone ring is a core structural component in a variety of biologically active compounds. This four-membered heterocyclic ring system is famously present in β-lactam antibiotics such as penicillins and cephalosporins. Beyond its well-established antibacterial properties, the azetidinone nucleus serves as a scaffold for compounds exhibiting a wide array of pharmacological effects. These include, but are not limited to, antimicrobial, antitubercular, anticancer, anti-inflammatory, and anticonvulsant activities. The versatility of the azetidinone ring allows for chemical modifications at various positions, leading to a diverse library of derivatives with distinct biological profiles.

Antimicrobial Research

While no specific antimicrobial data for 4-[4-(Propan-2-yl)phenyl]azetidin-2-one has been identified, the broader class of azetidinone derivatives has been a focal point of antimicrobial research for decades.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Azetidinone derivatives have demonstrated a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these compounds involves the inhibition of bacterial cell wall synthesis. The strained β-lactam ring is susceptible to nucleophilic attack by enzymes essential for this process, leading to their inactivation and subsequent bacterial cell death. Research has explored the synthesis of novel azetidinone compounds to combat the growing issue of antibiotic resistance, with some derivatives showing efficacy against multidrug-resistant strains. nih.govduke.edu

Antifungal Properties

In addition to antibacterial effects, certain azetidinone derivatives have been investigated for their antifungal properties. While not as extensively studied as their antibacterial counterparts, some synthesized azetidinones have shown inhibitory activity against various fungal pathogens. The development of hybrid molecules, where the azetidinone ring is combined with other antifungal pharmacophores, is an area of ongoing research to identify new and effective antifungal agents.

Antitubercular Activity

The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including azetidinone derivatives. Several studies have reported on the synthesis and evaluation of azetidinones with promising antitubercular activity. nih.govnih.govacs.org These compounds often exhibit different mechanisms of action from traditional antitubercular drugs, making them potential candidates for combating drug-resistant tuberculosis. nih.govacs.org

Anticancer Investigations

The therapeutic potential of azetidinone derivatives extends to oncology, with numerous studies exploring their anticancer activities.

Cytotoxicity and Apoptosis Induction Mechanisms

A significant body of research has focused on the cytotoxic effects of novel azetidinone compounds against various cancer cell lines. mdpi.comnih.gov These compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. bue.edu.egmdpi.comnih.govresearchgate.net The induction of apoptosis by azetidinone derivatives can occur through various cellular pathways. mdpi.com Some compounds have been found to arrest the cell cycle at different phases, preventing the proliferation of cancer cells. nih.gov The specific mechanisms often depend on the chemical structure of the derivative and the type of cancer cell being targeted.

Molecular Interactions with Key Biological Pathways and Targets

The anticancer potential of azetidinone derivatives is often linked to their ability to interact with crucial components of cell division, particularly the cytoskeleton.

Cytoskeleton Regulation and Tubulin Binding:

A key target for many anticancer agents is tubulin, a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. dntb.gov.ua Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis (programmed cell death). Several studies have demonstrated that azetidin-2-one (B1220530) derivatives can act as tubulin polymerization inhibitors. nih.govnih.gov

These compounds often function as analogues of Combretastatin (B1194345) A-4, a potent natural tubulin inhibitor, where the azetidinone ring replaces the cis-double bond to provide a conformationally restricted structure. nih.govnih.gov This structural modification aims to enhance antiproliferative effects and prevent the inactivation that occurs when the natural compound isomerizes. nih.gov

Tubulin Binding Site:

Molecular studies indicate that these azetidinone derivatives bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov The colchicine site is a significant target for drugs that destabilize microtubules. dntb.gov.ua The binding interaction is facilitated by various molecular contacts:

Hydrophobic Interactions: Residues such as Val318, Cys241, Leu248, and Ala250 form hydrophobic interactions with the aromatic rings of the azetidinone compounds. nih.gov

Hydrogen Bonding: Key hydrogen bonds can form between the inhibitor and amino acid residues like Thr179 and Lys352, which contributes significantly to the binding affinity. nih.gov

The specific substitutions on the azetidinone ring are critical for activity. For instance, compounds with 2- and 3-thienyl substituents at the C-3 position have shown extremely high potency, with IC50 values in the nanomolar range. nih.govnih.gov Conversely, bulkier substituents at this position can lead to a substantial decrease in activity. nih.govnih.gov

In Silico Analysis and Molecular Docking Studies for Anticancer Activity

In silico methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding modes and affinities of ligands with their target proteins. Numerous studies have employed these techniques to investigate the anticancer potential of azetidinone derivatives.

Molecular docking studies have consistently shown that these compounds exhibit high binding affinity for the colchicine site on tubulin (PDB ID: 4O2B). These computational analyses help to rationalize the observed structure-activity relationships (SAR). For example, docking studies can reveal why certain substitutions enhance anticancer activity, such as the finding that symmetrical aromatic rings in some scaffolds may improve binding.

The results from these studies often correlate well with experimental data. For instance, compounds predicted to have strong binding interactions in docking simulations frequently exhibit potent antiproliferative activity in cell-based assays. Docking can also guide the design of new derivatives with potentially improved efficacy by identifying key interactions that can be optimized.

Enzyme Inhibition Studies

The strained four-membered ring of azetidin-2-ones makes them effective acylating agents, which is the basis for their ability to inhibit a variety of enzymes. nih.gov This reactivity has been exploited to develop inhibitors for several therapeutically relevant enzyme classes. nih.gov

Inhibition of β-Lactamases as a Strategy to Combat Antimicrobial Resistance

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. A crucial strategy to overcome this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.

Azetidinone derivatives have been developed as potent inhibitors of bacterial β-lactamases, particularly Class C cephalosporinases. These inhibitors, such as certain 2-oxo-1-azetidine sulfonic acid derivatives, can be used in combination with β-lactam antibiotics to restore their effectiveness against resistant bacteria. The development of novel azetidinone-based inhibitors continues to be an active area of research to combat the threat of multi-drug resistant bacteria.

Inhibition of Other Therapeutically Relevant Enzymes

The inhibitory activity of azetidinone derivatives extends beyond β-lactamases to a range of human enzymes involved in various pathological processes. nih.gov

Enzyme TargetTherapeutic RelevanceAzetidinone Inhibitor Activity
Human Tryptase A serine protease released from mast cells, implicated in asthma and allergic inflammation.Potent and selective inhibitors have been developed, with some compounds showing IC50 values in the nanomolar range.
Chymase A serine protease found in mast cells, involved in cardiovascular and inflammatory diseases.Azetidinone derivatives have been identified as inhibitors of chymase. nih.gov
Thrombin A key serine protease in the blood coagulation cascade; a target for antithrombotic drugs.Azetidinone derivatives have been prepared and evaluated as effective, time-dependent inhibitors of thrombin.
Leukocyte Elastase A serine protease released by neutrophils during inflammation, implicated in tissue damage in diseases like emphysema.Various azetidinone derivatives, including 4-alkylidene-β-lactams, have been shown to be potent inhibitors of human leukocyte elastase (HLE).
Human Cytomegalovirus (HCMV) Protease An essential enzyme for the replication of HCMV, a virus that can cause serious disease in immunocompromised individuals.Monocyclic β-lactams have been identified as potent and selective inhibitors of HCMV protease.
Serine Proteases (General) A broad class of enzymes involved in digestion, blood clotting, inflammation, and immunity.The azetidinone scaffold is a versatile platform for developing inhibitors against various serine proteases. nih.gov
Phospholipase A2 (PLA2) Enzymes involved in inflammation through the release of arachidonic acid, a precursor to eicosanoids.While not extensively documented for simple azetidinones, related cyclic amide structures have shown strong inhibitory activity toward PLA2.

Table 1: Inhibition of Therapeutically Relevant Enzymes by Azetidinone Derivatives

The mechanism of inhibition for many of these enzymes involves the acylation of a key active site residue (often a serine) by the carbonyl group of the β-lactam ring, forming a stable covalent bond that inactivates the enzyme.

Other Biological Activities under Investigation

The pharmacological profile of azetidinones is broad, with ongoing research exploring their potential in various therapeutic areas. researchgate.net

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. Several azetidinone derivatives have demonstrated significant anti-inflammatory properties. researchgate.netontosight.ai This activity is often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as leukocyte elastase. For example, the inhibition of leukocyte elastase can prevent the degradation of elastin (B1584352) and other structural proteins, which is a key factor in the pathology of inflammatory lung diseases.

Studies have shown that certain synthetic azetidinones exhibit anti-inflammatory activity comparable to standard drugs in experimental models. researchgate.net The development of azetidinone-based molecules with selective anti-inflammatory and anti-invasion properties, but without cytotoxicity, makes them promising candidates for new therapeutic agents.

Anticonvulsant Properties

Azetidinone derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of seizures. globalresearchonline.netnih.gov Research has demonstrated that certain substituted azetidin-2-ones can protect against maximal electroshock-induced seizures (MES), a common screening model for generalized tonic-clonic seizures. nih.govmdpi.com Some of these compounds have also shown efficacy in the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is used to identify agents effective against myoclonic and absence seizures. mdpi.comnih.gov The structural features of these derivatives play a crucial role in their anticonvulsant activity, with specific substitutions on the azetidinone ring influencing their potency and spectrum of action. mdpi.comresearchgate.net The mechanism of action for the anticonvulsant effects of these compounds is thought to be multifactorial and may involve modulation of ion channels or neurotransmitter systems. mdpi.com

Table 1: Anticonvulsant Activity of Select Azetidinone Derivatives

CompoundSeizure ModelActivity
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB)Maximal Electroshock (MES)Active
Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesMES, scPTZ, 6 HzBroad-spectrum anticonvulsant properties
Thiazole-Bearing 4-ThiazolidinonesPentylenetetrazole-induced seizures, MESExcellent anticonvulsant activity

Antidepressant Effects

The potential antidepressant effects of azetidinone derivatives have also been a subject of scientific inquiry. researchgate.net Studies have utilized animal models of depression, such as the forced swim test and tail suspension test, to evaluate the antidepressant-like activity of these compounds. nih.govresearchgate.net In these models, a reduction in immobility time is indicative of an antidepressant effect. nih.govnih.gov Certain novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, which incorporate an azetidinone-like scaffold, have been shown to significantly shorten immobility time in mice without affecting locomotor activity, suggesting a specific antidepressant-like action. nih.gov The mechanism underlying these effects may be related to the modulation of monoamine neurotransmitter systems, a common target for many antidepressant drugs. researchgate.netnih.gov

Antihyperglycemic and Antihyperlipidemic Activities

Several studies have highlighted the potential of azetidinone derivatives in managing hyperglycemia and hyperlipidemia, key features of metabolic disorders like diabetes. nih.govnih.gov In animal models of diabetes, oral administration of certain azetidinone-containing compounds has led to a significant decrease in fasting blood glucose levels. nih.gov Furthermore, these compounds have demonstrated beneficial effects on lipid profiles, causing a reduction in serum total cholesterol, triglycerides, and low-density lipoprotein-cholesterol (LDL-C), while increasing high-density lipoprotein-cholesterol (HDL-C) levels. nih.govnih.govrsc.org The mechanism of action is thought to involve, in part, the inhibition of cholesterol absorption, similar to the drug ezetimibe, which also contains a 2-azetidinone ring. nih.govnih.gov Some flavonoids have also been shown to possess antihyperglycemic and antihyperlipidemic properties, potentially mediated by peroxisome proliferator-activated receptors. mdpi.commdpi.com

Table 2: Metabolic Effects of Azetidinone Derivatives in Animal Models

ParameterEffect Observed
Fasting Blood GlucoseDecreased
Serum Total CholesterolDecreased
Serum TriglyceridesDecreased
Low-Density Lipoprotein (LDL)Decreased
High-Density Lipoprotein (HDL)Increased

Vasopressin V1a Antagonist Activity

Azetidinone derivatives have been identified as potent antagonists of the vasopressin V1a receptor. nih.govnih.gov Vasopressin is a hormone involved in regulating blood pressure and has actions in the central nervous system. nih.govdrugs.com Antagonism of the V1a receptor is a therapeutic strategy for certain CNS disorders. nih.gov Through structure-activity relationship studies, azetidinone-based compounds have been optimized to achieve high affinity for the human V1a receptor, with some derivatives exhibiting Ki values of less than 1 nM. nih.govresearchgate.net A key advantage of some of these compounds is their ability to penetrate the blood-brain barrier, a critical property for CNS-active drugs. nih.govnih.govamanote.com

Immunostimulating Properties

Certain substituted azetidin-2-one derivatives have been identified as having immunostimulating properties. nih.govmdpi.com The ability to modulate the immune system is a significant area of therapeutic interest. While the specific mechanisms are still under investigation, these findings suggest that the azetidinone scaffold can be tailored to either enhance or suppress immune responses, depending on the nature of the chemical substitutions. Further research is needed to fully elucidate the structure-activity relationships and the potential applications of these compounds in immunotherapy.

Central Nervous System (CNS) Activity

Beyond their specific anticonvulsant and antidepressant effects, azetidinone derivatives have been shown to possess a broader range of central nervous system activities. globalresearchonline.netnih.govresearchgate.net These compounds have been evaluated for various CNS-modulating effects, including anti-anxiety and nootropic (cognitive-enhancing) activities. nih.govualberta.ca The ability of these molecules to cross the blood-brain barrier is a key determinant of their CNS activity. nih.gov The phenylethylamine structural motif, which is present in some CNS-active agents, has been incorporated into azetidine-based scaffolds to develop libraries of compounds for CNS-focused drug discovery. nih.govresearchgate.net The diverse CNS activities of azetidinone derivatives underscore the potential of this chemical class for the development of new treatments for a variety of neurological and psychiatric disorders. researchgate.netualberta.ca

Structure Activity Relationship Sar Investigations of Azetidinone Derivatives

Correlating Structural Features with Biological Potency

The biological potency of azetidinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. For 4-aryl substituted azetidinones, the electronic and steric properties of the aryl group play a crucial role in determining the compound's activity. The presence of a phenyl group at the C-4 position is a common feature in many biologically active azetidinone compounds.

Research into the SAR of 4-substituted azetidin-2-ones has shown that the substituent at this position can modulate the antibacterial activity of the compound nih.gov. For instance, in a series of N/C-4 substituted azetidin-2-ones, several compounds demonstrated potent antimicrobial activity against various microbes, highlighting the importance of the C-4 substituent in the SAR trends nih.gov. The introduction of a heteroatom at the C-4 position can also impact the stability of the β-lactam ring bepls.com.

Impact of Substituent Modifications on Specific Activities

Modifications to the substituents on the azetidinone core, particularly on the 4-aryl moiety, can have a profound impact on the compound's biological activity.

Electron-Withdrawing and Electron-Donating Groups: The electronic nature of the substituents on the phenyl ring at the C-4 position influences the molecule's interaction with biological targets. Studies on various azetidinone derivatives have shown that the presence of electron-withdrawing groups, such as halogens (e.g., -Br), can enhance antimicrobial activity against certain strains ptfarm.pl. Conversely, electron-releasing groups on the benzylidene portion have been found to improve antimicrobial activity against other specific microbial strains ptfarm.pl. The isopropyl group in "4-[4-(Propan-2-yl)phenyl]azetidin-2-one" is an electron-donating group, which would be expected to influence its biological profile in line with these findings.

Steric Bulk and Hydrophobicity: The size and hydrophobicity of the substituent at the C-4 position also play a role in the compound's activity. Increased steric bulk can either enhance or hinder binding to a target enzyme or receptor, depending on the size and shape of the binding pocket. The hydrophobicity of the substituent can affect the compound's ability to cross cell membranes and reach its site of action. The propan-2-yl (isopropyl) group on the phenyl ring contributes to the lipophilicity of "this compound," which may influence its pharmacokinetic and pharmacodynamic properties.

The following table summarizes the general impact of substituent modifications on the biological activity of 4-aryl azetidin-2-one (B1220530) derivatives based on published research.

Substituent PropertyGeneral Impact on Biological ActivityExample Group
Electron-WithdrawingCan enhance antimicrobial activity against specific strains ptfarm.pl-Br, -Cl, -NO2
Electron-DonatingCan improve antimicrobial activity against certain microbial strains ptfarm.pl-CH(CH3)2, -OCH3
Increased Steric BulkCan influence binding affinity to biological targets-C(CH3)3
Increased HydrophobicityMay affect membrane permeability and distributionPhenyl, Isopropyl

Stereochemical Influences on Pharmacological Profiles

The azetidinone ring can possess chiral centers, particularly at the C-3 and C-4 positions, leading to the existence of different stereoisomers. The stereochemistry of these centers is often critical for biological activity. For example, in a synthetic precursor to the anticancer agent taxol, 1-t-butyloxycarbonyl-3-triethylsilyloxy-4-phenyl-2-azetidinone, which has two chiral centers, only the (3R,4S)-diastereoisomer is suitable for the subsequent functionalization steps nih.gov. This highlights the stringent stereochemical requirements for the biological application of certain azetidinone derivatives. The relative stereochemistry of substituents on the azetidinone ring can significantly affect the molecule's three-dimensional shape and, consequently, its ability to bind to its biological target.

In another study, the stereochemistry of the azetidinone ring was found to be important for the antiviral activity and selectivity of certain derivatives, with the trans-isomer showing selective action against specific viruses, while the cis-isomer was active against a different virus nih.gov. This demonstrates that different stereoisomers can have distinct pharmacological profiles.

Computational Approaches for SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. QSAR studies on azetidinone derivatives have been employed to identify the key structural features that govern their antimicrobial and anticancer activities ptfarm.plnih.gov. These models use various molecular descriptors, such as topological parameters and physicochemical properties, to predict the activity of new, unsynthesized compounds ptfarm.pl.

For instance, QSAR models have indicated that the antibacterial and antifungal activities of certain 2-azetidinone derivatives are governed by topological parameters like the Balaban index and molecular connectivity indices nih.govresearchgate.net. Other QSAR studies have shown that thermodynamic and steric descriptors play an important role in the antimicrobial activity of 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives chalcogen.ro. These computational approaches provide valuable insights into the SAR of azetidinone derivatives and can guide the design of more potent and selective analogs.

Mechanistic Insights into the Biological Action of Azetidinones

Molecular Basis of Action for Antimicrobial Agents

Azetidin-2-ones are renowned for their antimicrobial properties, which stem from their ability to disrupt the synthesis of the bacterial cell wall. This action is primarily targeted at Gram-positive and some Gram-negative bacteria.

The primary mechanism of antibacterial action for β-lactam compounds is the inhibition of a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs, which include transpeptidases, are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

The azetidinone ring mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. This structural similarity allows the β-lactam to enter the active site of the PBP. The highly strained amide bond within the β-lactam ring is susceptible to nucleophilic attack by a serine residue in the PBP active site. This attack results in the opening of the lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively inactivates the PBP, halting its role in cell wall cross-linking. The irreversible nature of this inhibition is crucial to the bactericidal effect of these compounds.

By inactivating PBPs, azetidinone compounds prevent the cross-linking of peptidoglycan chains. This inhibition of the final transpeptidation step weakens the structural integrity of the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. This targeted disruption of a process unique to bacteria is the reason for the selective toxicity of β-lactam antibiotics against microbial cells with minimal effects on host mammalian cells, which lack a peptidoglycan cell wall.

The widespread use of β-lactam antibiotics has led to the evolution of several bacterial resistance mechanisms. Understanding these mechanisms is critical for developing new and effective antimicrobial agents.

Decreased Drug Uptake: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. Changes in the structure or number of porin channels, which are protein channels that allow passage of molecules like antibiotics, can reduce the influx of azetidinone compounds into the bacterial cell, thereby lowering their effective concentration at the target PBPs.

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. By pumping the drug out before it can reach its PBP target, these systems effectively reduce the intracellular concentration of the antimicrobial agent.

Target Modification: A primary mechanism of resistance, particularly in Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), is the alteration of the target PBPs. Mutations in the genes encoding PBPs can result in enzymes with a lower affinity for β-lactam antibiotics, rendering the drugs less effective at inhibiting cell wall synthesis.

Resistance MechanismDescriptionExample Bacteria
Enzymatic Degradation Production of β-lactamase enzymes that hydrolyze and inactivate the β-lactam ring.Staphylococcus aureus, Pseudomonas aeruginosa
Target Modification Alteration of Penicillin-Binding Proteins (PBPs) leading to reduced binding affinity for β-lactam drugs.Methicillin-resistant Staphylococcus aureus (MRSA)
Reduced Permeability Modification of outer membrane porins, restricting antibiotic entry into the cell.Pseudomonas aeruginosa
Efflux Pumps Active transport of the antibiotic out of the bacterial cell.Pseudomonas aeruginosa, Streptococcus pneumoniae

Elucidation of Specific Signaling Pathways in Anticancer Activity

While less common than their antimicrobial applications, certain azetidin-2-one (B1220530) derivatives have been investigated for their potential as anticancer agents. The mechanisms often differ significantly from the antibacterial mode of action and involve interference with signaling pathways crucial for cancer cell proliferation and survival.

For instance, some novel 1,3,4-trisubstituted azetidin-2-one derivatives have been designed as analogues of Combretastatin (B1194345) A-4, a potent natural product that inhibits cancer cell growth by disrupting microtubule dynamics. These azetidinone analogues act as tubulin polymerization inhibitors, binding to the colchicine-binding site on tubulin. This disruption of microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). The signaling pathways involved often include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Understanding Enzyme Inhibition Mechanisms

The reactive nature of the β-lactam ring makes azetidinones potent mechanism-based inhibitors for a variety of enzymes beyond PBPs. They are particularly effective against serine proteases, where the mechanism mirrors the inhibition of PBPs. The serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam, leading to acylation of the enzyme and its inactivation. Azetidinone derivatives have been explored as inhibitors for enzymes such as human leukocyte elastase, chymase, and thrombin. The specificity of inhibition is determined by the substituents on the azetidinone ring, which influence the compound's affinity for the target enzyme's active site.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Azetidinone-Based Therapeutics

The rational design of new therapeutic agents is a cornerstone of modern medicinal chemistry. For azetidinone compounds, this involves leveraging structure-activity relationships (SAR) to guide the synthesis of novel derivatives with enhanced biological activity. nih.govbenthamdirect.com The core structure of 4-[4-(Propan-2-yl)phenyl]azetidin-2-one, featuring a phenyl ring at the C-4 position, is a common motif in biologically active azetidinones, particularly those investigated as cholesterol absorption inhibitors. nih.govacs.org

Future design strategies are likely to focus on modifying the substituents on both the phenyl ring and the azetidinone nucleus to optimize interactions with biological targets. For instance, research on combretastatin (B1194345) A4 analogues has shown that modifications at the C-3 position of the azetidinone ring can significantly modulate anticancer activity. nih.gov The synthesis of 3-amino-2-azetidinone derivatives, for example, allows for the creation of various analogues with high resistance to hydrolysis and potent activity against colon cancer cell lines. nih.gov Similarly, studies on cholesterol absorption inhibitors have demonstrated that the C-4 aryl group is critical for in vivo activity. acs.org

Key synthetic strategies for creating these next-generation compounds include the Staudinger [2+2] cycloaddition, which remains a versatile method for constructing the β-lactam ring from imines and ketenes. researchgate.netmdpi.com Other innovative methods, such as microwave-assisted synthesis and multicomponent reactions, are being employed to efficiently generate libraries of diverse azetidinone derivatives for biological screening. nih.govderpharmachemica.com

Table 1: Examples of Bioactive Azetidinone Derivatives and Their Synthetic Highlights

Compound Class Biological Activity Key Synthetic Feature Reference
3-Amino-2-azetidinones Anticancer (anti-colorectal) Diastereoselective cyclization providing the trans isomer. nih.gov
3-Fluoroazetidin-2-ones Anticancer (breast cancer) Microwave-assisted Reformatsky reaction. mdpi.com
Azetidinone-Azole Conjugates Antimicrobial Hybrid molecule synthesis using click chemistry and multicomponent reactions. nih.gov

Exploration of Novel Biological Targets for Azetidinone Compounds

While the initial fame of azetidinones came from their ability to inhibit bacterial cell wall synthesis, the scope of their biological targets has expanded significantly. researchgate.netglobalresearchonline.net This diversification is a major driver for future research into compounds like this compound.

Cholesterol Absorption Inhibition: A prominent area of research for C-4 aryl substituted azetidinones is the inhibition of cholesterol absorption. nih.govbenthamdirect.com Compounds in this class, exemplified by ezetimibe, act on the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, preventing the uptake of dietary and biliary cholesterol. researchgate.netnih.gov The molecular mechanism of these compounds suggests a well-defined molecular target, and SAR studies have been crucial in optimizing their activity. acs.org

Anticancer Activity: Numerous azetidinone derivatives have demonstrated potent anticancer properties through various mechanisms. nih.govptfarm.pl One key target is tubulin; certain azetidinones act as microtubule destabilizing agents, inhibiting tubulin polymerization and arresting cell division, similar to natural products like combretastatin A4. nih.govmdpi.com Other derivatives have been shown to induce apoptosis and inhibit cell survival pathways, such as the AKT/GSK-3β pathway in breast cancer cells. utmb.edu

Anti-inflammatory and Other Activities: The azetidinone scaffold has also been explored for its anti-inflammatory potential, with some derivatives showing inhibitory activity against cyclooxygenase (COX) enzymes. ijsr.net Furthermore, research has pointed towards azetidinones acting as inhibitors for a range of other enzymes, including human tryptase, chymase, thrombin, and various proteases, highlighting the broad therapeutic potential of this class of compounds. nih.gov

Table 2: Emerging Biological Targets for Azetidinone Derivatives

Biological Target Therapeutic Area Example of Azetidinone Action Reference(s)
Niemann-Pick C1-Like 1 (NPC1L1) Hypercholesterolemia Inhibition of intestinal cholesterol absorption. acs.orgresearchgate.netnih.gov
Tubulin Cancer Inhibition of tubulin polymerization, leading to cell cycle arrest. nih.govmdpi.com
AKT Kinase Cancer Inhibition of the AKT/GSK-3β cell survival pathway. utmb.edu
Cyclooxygenase (COX) Inflammation Inhibition of COX-1 and COX-2 enzymes. ijsr.net

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The discovery and development of new drugs are increasingly reliant on the synergy between computational and experimental techniques. beilstein-journals.org For azetidinone research, this integrated approach is crucial for accelerating the identification of promising new therapeutic agents.

Computational Approaches: In silico methods play a vital role in the rational design of novel azetidinone derivatives. nih.gov

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand (e.g., an azetidinone derivative) to its target protein. It has been instrumental in designing new cholesterol absorption inhibitors by modeling interactions with the NPC1L1 protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. nih.govptfarm.pl These models help in identifying key structural features that govern the potency and can guide the synthesis of more effective molecules. ptfarm.pl

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity, aiding in the design of new compounds with a higher probability of being active.

Experimental Methodologies: Advanced experimental techniques are essential for the synthesis and biological evaluation of the designed compounds.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of synthesized azetidinone derivatives against specific biological targets to identify "hit" compounds.

Advanced Synthesis Techniques: Modern synthetic chemistry offers a range of tools to construct the azetidinone ring and its derivatives with high efficiency and stereoselectivity. These include the Staudinger cycloaddition, Reformatsky reactions, and various cyclization methods, often enhanced by microwave irradiation or novel catalysts. researchgate.netderpharmachemica.commdpi.com

Spectroscopic and Crystallographic Analysis: Techniques such as NMR, mass spectrometry, and X-ray crystallography are indispensable for confirming the structure, stereochemistry, and purity of the synthesized compounds, which is critical for interpreting biological data accurately. nih.govmdpi.com

The integration of these computational and experimental strategies creates a powerful cycle of drug discovery: computational models predict promising structures, which are then synthesized and tested experimentally. The results from these tests are then used to refine the computational models, leading to a more efficient and targeted drug development process. nih.gov

Addressing Challenges in Azetidinone Research and Development for Enhanced Efficacy

Despite the significant therapeutic potential of azetidinones, several challenges must be addressed to enhance their efficacy and bring new drugs to the clinic.

Synthetic Complexity: The construction of the four-membered β-lactam ring can be challenging due to its inherent ring strain. researchgate.netmedwinpublishers.com Developing efficient, stereoselective, and scalable synthetic routes is a primary focus of ongoing research. Overcoming these synthetic hurdles is crucial for producing a diverse range of derivatives for biological testing and eventual large-scale manufacturing. researchgate.net

Drug Resistance: In the context of antimicrobial agents, the emergence of bacterial resistance, particularly through the production of β-lactamase enzymes that hydrolyze the azetidinone ring, is a major global health threat. nih.govptfarm.pl A key research direction is the development of novel azetidinone structures that are either resistant to β-lactamase activity or are co-administered with β-lactamase inhibitors. chemrxiv.orgnih.gov

Specificity and Off-Target Effects: As azetidinones are explored for new therapeutic areas like cancer and inflammation, ensuring target specificity is paramount to minimize side effects. Rational design and computational screening can help in designing molecules that bind selectively to their intended target, but thorough experimental validation is required.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new azetidinone derivatives is essential for their in vivo efficacy. Early-stage assessment of these properties can help prioritize candidates with favorable drug-like characteristics for further development.

Future research will need to continue integrating diverse scientific disciplines—from synthetic organic chemistry and computational modeling to molecular biology and pharmacology—to overcome these challenges and unlock the full therapeutic potential of azetidinone compounds.

Q & A

Q. Can green chemistry principles be applied to improve synthetic sustainability?

  • Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Catalytic methods (e.g., biocatalysis with lipases) reduce waste. Lifecycle assessment (LCA) quantifies environmental impact .

Q. What advanced analytical techniques resolve overlapping spectral signals in complex mixtures?

  • Methodological Answer : 2D NMR (HSQC, HMBC) decouples overlapping protons. High-resolution mass spectrometry (HRMS) with MS/MS fragmentation distinguishes isobaric impurities. Synchrotron X-ray diffraction enhances crystallographic resolution for polymorph identification .

Experimental Design and Validation

Q. How do reaction mechanisms differ between solution-phase and solid-phase synthesis?

  • Methodological Answer : Solid-phase synthesis (e.g., Merrifield resin) requires monitoring coupling efficiency via Kaiser tests. Compare activation energies (ΔG‡) using Eyring plots for both phases. notes sulfonyl-based intermediates’ stability in heterogeneous conditions .

Q. What in vivo models are appropriate for toxicity profiling?

  • Methodological Answer : Zebrafish (Danio rerio) embryos assess acute toxicity (LC50_{50}) and teratogenicity. Rodent models (e.g., Sprague-Dawley rats) evaluate organ-specific toxicity via histopathology and serum biomarkers (ALT, creatinine). Dose-response studies align with OECD guidelines .

Q. How is metabolic stability evaluated in human-relevant systems?

  • Methodological Answer : Use cryopreserved human hepatocytes or liver microsomes to measure intrinsic clearance (CLint_{int}). LC-MS/MS quantifies parent compound depletion. Phase I/II metabolites are identified using UPLC-QTOF with MetaboLynx software .

Q. What polymer-based delivery systems enhance the compound’s bioavailability?

  • Methodological Answer : Encapsulate in PLGA nanoparticles (solvent evaporation method). Characterize drug loading via UV-Vis and release kinetics in simulated physiological buffers. In vivo pharmacokinetic studies (Cmax_{max}, AUC) compare formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.